molecular formula C19H30O4 B3045428 2-(2-(4-nonylphenoxy)ethoxy)acetic Acid CAS No. 106807-78-7

2-(2-(4-nonylphenoxy)ethoxy)acetic Acid

Cat. No. B3045428
CAS RN: 106807-78-7
M. Wt: 322.4 g/mol
InChI Key: RAQHOBRSMPMJIP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(2-(4-nonylphenoxy)ethoxy)acetic Acid” is C19H30O4 . It has a molecular weight of 322.43900 . The exact mass is 322.21400 .


Physical And Chemical Properties Analysis

This compound has a density of 1.032g/cm3 . Its boiling point is 476.7ºC at 760 mmHg . The flash point is 162.8ºC . It has a LogP value of 4.45970, indicating its lipophilicity .

Scientific Research Applications

Biotransformation Studies

Research on similar organophosphorus compounds has explored biotransformation pathways. For instance, racemic 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid was hydrolyzed using bacterial species as biocatalysts, demonstrating stereoselective reactions with preferences for certain isomer configurations (Majewska, 2015).

Cross-Linking Reagents in Immunization

2-(2-(4-nonylphenoxy)ethoxy)acetic acid analogs have been used as cross-linking reagents. These compounds, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, were synthesized for coupling peptides to liposomes, which are crucial in immunization processes (Frisch, Boeckler, & Schuber, 1996).

Antimicrobial Properties

Certain derivatives of related compounds have shown significant antimicrobial activities. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibited notable antimicrobial properties against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Endogenous Formation Analysis

Studies have identified compounds like (2-ethoxyethoxy)acetic acid in urine samples from patients with metabolic disorders or undergoing chemotherapy, suggesting their endogenous formation from exogenous precursors (Kamerling et al., 1977).

Metal Complex Formation

Research has also focused on the formation of metal complexes with similar compounds. For instance, crystal structures of complexes formed with (2-formyl-6-methoxyphenoxy)acetic acid and metals like Zinc and Cadmium have been elucidated, contributing to the understanding of metal-organic interactions (O'reilly, Smith, Kennard, & Mak, 1987).

Hydroxyl Group Protection

2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl, a derivative, has been designed to protect hydroxyl groups in carbohydrate chemistry. Its stability under various conditions and applications in synthesizing galabioside derivatives illustrates its versatility (Spjut, Qian, & Elofsson, 2010).

Environmental Impact and Detection

Studies on the environmental fate of related compounds, like nonylphenol ethoxylates, have been conducted. Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry have been employed to detect these compounds in environmental samples, highlighting their presence and transformation in ecosystems (Ayorinde & Elhilo, 1999).

Mechanism of Action

The mechanism of action for “2-(2-(4-nonylphenoxy)ethoxy)acetic Acid” is not explicitly mentioned in the available resources. Given its classification as a nonionic surfactant, it may interact with other substances to reduce surface tension, enhancing solubility and facilitating reactions.

properties

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-17-10-12-18(13-11-17)23-15-14-22-16-19(20)21/h10-13H,2-9,14-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQHOBRSMPMJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28212-44-4
Details Compound: Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28212-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70147779
Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-nonylphenoxy)ethoxy)acetic Acid

CAS RN

106807-78-7
Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106807-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(4-Nonylphenoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106807787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-Nonylphenoxy)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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